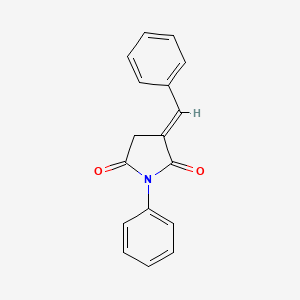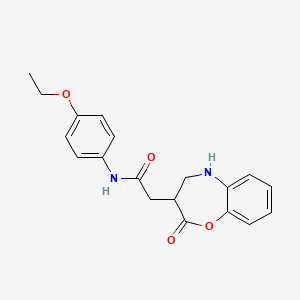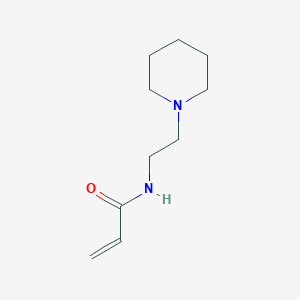
(19E)-2,16-didehydrocur-19-en-17-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(19E)-2,16-didehydrocur-19-en-17-al is a complex organic compound with the molecular formula C19H20N2O. It is characterized by its unique structure, which includes multiple double bonds and a distinctive aldehyde group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (19E)-2,16-didehydrocur-19-en-17-al typically involves multiple steps, starting from simpler organic molecules. One common method involves the deprotection of a precursor compound using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst . This process requires precise control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(19E)-2,16-didehydrocur-19-en-17-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The double bonds and the aldehyde group can be reduced to form corresponding alcohols and alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction could produce an alcohol or an alkane.
Aplicaciones Científicas De Investigación
(19E)-2,16-didehydrocur-19-en-17-al has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (19E)-2,16-didehydrocur-19-en-17-al involves its interaction with specific molecular targets within cells. For instance, it has been shown to activate glucokinase, an enzyme involved in glucose metabolism . This activation can lead to various downstream effects, including the regulation of blood sugar levels and the prevention of beta-cell apoptosis in the pancreas.
Comparación Con Compuestos Similares
Similar Compounds
(15β,19E)-2,16-Didehydrocur-19-en-17-al: A stereoisomer with similar chemical properties.
Curan-17-al, 2,16,19,20-tetradehydro-: Another related compound with a slightly different structure.
Uniqueness
(19E)-2,16-didehydrocur-19-en-17-al is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its ability to activate glucokinase and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C19H20N2O |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde |
InChI |
InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2- |
Clave InChI |
VFUITWPFKLGEQA-OIXVIMQBSA-N |
SMILES isomérico |
C/C=C\1/CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |
SMILES canónico |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B14941009.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)

![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14941062.png)
![2-(Methylsulfanyl)-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14941064.png)
![(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)

![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)

